molecular formula C18H16BrN3O2S B11136698 [5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl](2-phenylmorpholin-4-yl)methanone

[5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl](2-phenylmorpholin-4-yl)methanone

Cat. No.: B11136698
M. Wt: 418.3 g/mol
InChI Key: VQGJMSNPWPZLJZ-UHFFFAOYSA-N
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Description

4-[5-(5-BROMOTHIOPHEN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-2-PHENYLMORPHOLINE is a complex organic compound that features a bromothiophene moiety, a pyrazole ring, and a phenylmorpholine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(5-BROMOTHIOPHEN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-2-PHENYLMORPHOLINE typically involves multiple steps, including the formation of the bromothiophene and pyrazole intermediates. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild reaction conditions and high efficiency . The reaction conditions often include the use of palladium catalysts and boron reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-[5-(5-BROMOTHIOPHEN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-2-PHENYLMORPHOLINE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-[5-(5-BROMOTHIOPHEN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-2-PHENYLMORPHOLINE involves its interaction with specific molecular targets and pathways. The bromothiophene and pyrazole moieties are known to interact with various enzymes and receptors, potentially modulating their activity . This compound may also influence cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(5-BROMOTHIOPHEN-2-YL)-1H-PYRAZOLE-3-CARBONYL]-2-PHENYLMORPHOLINE is unique due to its combination of bromothiophene, pyrazole, and phenylmorpholine moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and interactions that are not observed in similar compounds.

Properties

Molecular Formula

C18H16BrN3O2S

Molecular Weight

418.3 g/mol

IUPAC Name

[5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl]-(2-phenylmorpholin-4-yl)methanone

InChI

InChI=1S/C18H16BrN3O2S/c19-17-7-6-16(25-17)13-10-14(21-20-13)18(23)22-8-9-24-15(11-22)12-4-2-1-3-5-12/h1-7,10,15H,8-9,11H2,(H,20,21)

InChI Key

VQGJMSNPWPZLJZ-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1C(=O)C2=NNC(=C2)C3=CC=C(S3)Br)C4=CC=CC=C4

Origin of Product

United States

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